3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
This compound is a derivative of chromen-7-yl cyclopropanecarboxylate, which is a type of coumarin derivative. Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and other chemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a chromen-7-yl ring (a type of coumarin), a cyclopropane ring, and a carboxylate group, along with a methoxyphenoxy group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions, including polymerization and other radical reactions .Physical and Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely have moderate polarity due to the presence of the carboxylate and methoxy groups .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis Techniques : Research has demonstrated various methods for synthesizing chromene derivatives, including one-pot multicomponent synthesis techniques. These methods have been shown to be efficient and atom-economical, yielding densely functionalized 4H-chromene derivatives with potential medicinal applications (Boominathan et al., 2011).
- Chemical Reactions and Ligand Formation : Studies have investigated the reactions of chromone derivatives to form highly substituted pyrazole ligands. These compounds have been used to create complexes with platinum(II) and palladium(II) metal ions, indicating potential applications in coordination chemistry and material science (Budzisz et al., 2004).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : Research on lignan conjugates, which are structurally related to chromene derivatives, has shown significant antimicrobial and antioxidant activities. These findings suggest the potential for developing new antimicrobial and antioxidant agents from chromene derivatives (Raghavendra et al., 2016).
- Synthetic New Derivatives for Antibacterial Effects : Studies have synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial effects. These compounds have shown high levels of bacteriostatic and bactericidal activity, highlighting their potential in antibacterial drug development (Behrami & Dobroshi, 2019).
Material Science Applications
- Polyfunctionalized Chromenes : Research has developed methods for preparing multifunctional chromene derivatives with potential applications in material science, including polymers and coatings. These compounds exhibit diverse functionalities that could be leveraged in various industrial applications (Wen et al., 2012).
- High-Temperature Resin Properties : Studies on the impact of methoxy groups on cyanate ester resins derived from renewable sources have shown that these modifications can significantly alter the physical properties and thermal stability of the resins. This research has implications for the development of new materials with enhanced performance characteristics (Harvey et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-12-20(26-15-7-5-14(24-2)6-8-15)19(22)17-10-9-16(11-18(17)25-12)27-21(23)13-3-4-13/h5-11,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUYUUUGUSCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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